molecular formula C10H17NO4 B8400227 4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid

4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid

Cat. No.: B8400227
M. Wt: 215.25 g/mol
InChI Key: YCHIMKSDNJPETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a but-2-ynoic acid backbone with a bis-(2-methoxyethyl)-amino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid typically involves the reaction of but-2-ynoic acid with bis-(2-methoxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis-(2-methoxyethyl)amine: A related compound with similar structural features but different functional groups.

    But-2-ynoic acid: The parent compound without the bis-(2-methoxyethyl)-amino group.

Uniqueness

4-(Bis(2-methoxyethyl)amino)but-2-ynoic acid is unique due to the presence of both the but-2-ynoic acid backbone and the bis-(2-methoxyethyl)-amino group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

4-[bis(2-methoxyethyl)amino]but-2-ynoic acid

InChI

InChI=1S/C10H17NO4/c1-14-8-6-11(7-9-15-2)5-3-4-10(12)13/h5-9H2,1-2H3,(H,12,13)

InChI Key

YCHIMKSDNJPETL-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)CC#CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium in hexane (42 mL, 2.5 M in n-hexane) was slowly added to bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (18 g, 105 mmol) in 80 mL of tetrahydrofuran under nitrogen. The mixture was stirred for 1 h at −78° C., then dry carbon dioxide was passed through the reaction overnight. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated under reduced pressure to give the crude acid. The dry acid was dissolved in methanol, and the insoluble salt was removed via filtration. The filtrate was collected and dried in vacuo to give 18 g of 4-[bis-(2-methoxyethyl)-amino]-but-2-ynoic acid: mass spectrum (m/e):M−H 214.
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